Home > Products > Screening Compounds P26253 > methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog Number: EVT-4108415
CAS Number:
Molecular Formula: C22H19BrN4O2S
Molecular Weight: 483.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of heterocycles. It incorporates a pyrimidine ring fused with a pyrazole ring, with a thioxo group and various substituents. This compound has been synthesized and studied for its potential biological activity and its role as a building block for further chemical synthesis. [, ]

Synthesis Analysis
  • Formation of the pyrazole ring: This could be achieved through a reaction of a substituted hydrazine with a suitable 1,3-dicarbonyl compound, for example, a 1,3-diketone or a β-ketoester. 4-bromophenylacetophenone and hydrazine hydrate could be used to create the pyrazole core with the desired substituents. []
  • Formation of the pyrimidine ring: The pyrazole intermediate could be reacted with a suitable reagent like thiourea and a β-ketoester like methyl acetoacetate in the presence of a catalyst to form the pyrimidine ring through a Biginelli-type reaction. []
Molecular Structure Analysis
  • Condensation reactions: The thioxo group can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds. [, ]
  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then be used for further derivatization. []
  • Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of new substituents. []
Mechanism of Action
  • Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting their function. [, ]
  • Receptor modulation: The compound may interact with specific receptors, either as an agonist or antagonist, influencing cellular signaling pathways. [, ]
Physical and Chemical Properties Analysis
  • Appearance: Likely a solid at room temperature. []
  • Solubility: Potentially soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol, but limited solubility in water due to its hydrophobic nature. [, , , ]
  • Melting point: A defined melting point would be expected, but the specific value needs to be determined experimentally. []
Applications
  • Antimicrobial research: Pyrazole and pyrimidine derivatives have been investigated for their antimicrobial properties. This compound could be tested against a range of bacteria and fungi to evaluate its potential as an antimicrobial agent. [, ]
  • Anticancer research: Pyrimidine-based compounds are prominent in the development of anticancer agents. This compound could be screened against various cancer cell lines to assess its cytotoxic activity and potential as an anticancer drug lead. [, ]
  • Heterocyclic synthesis: This compound can serve as a valuable building block for synthesizing other complex heterocyclic molecules with potential biological activities. Its diverse functional groups allow for various modifications and derivatizations. []

Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a dihydropyrimidine derivative used as a reactant in the synthesis of ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. []

Relevance: This compound shares the core dihydropyrimidine ring structure with methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both compounds also possess a 6-methyl group and a 5-carboxylate ester substituent on the dihydropyrimidine ring. The key difference lies in the substituent at the 4-position, where the related compound has a 4-methylphenyl group, while the target compound has a 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl group. []

3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: This compound is a pyrazole derivative used as a reactant in the synthesis of ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. []

Relevance: This compound contains the same pyrazole ring structure as the pyrazole substituent found in methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both compounds possess a phenyl group at position 1 of the pyrazole ring. The key difference lies in the substituents at position 3 and 4 of the pyrazole ring. The related compound has a 3,4-dichlorophenyl group at position 3 and a carbaldehyde group at position 4, whereas the target compound has a 4-bromophenyl group at position 3 and a bond to the dihydropyrimidine ring at position 4. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The title compound is a pyrazolyl-dihydropyrimidinone derivative. The dihydropyrimidinone ring adopts a flattened boat conformation in its structure. []

Relevance: This compound shares the core pyrazolyl-dihydropyrimidinone structure with methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both compounds have a phenyl group at position 1 of the pyrazole ring and a 6-methyl group and a 5-carboxylate ester substituent on the dihydropyrimidine ring. The key structural differences are the presence of a chlorine atom at position 5 and a methyl group at position 3 of the pyrazole ring in the related compound, whereas the target compound has a bromine atom at position 4 of the phenyl group attached to the pyrazole ring and a thioxo group (C=S) instead of an oxo group (C=O) at position 2 of the dihydropyrimidine ring. []

3-[1-phenyl-4-(2-substituted-5-oxo-oxazol-4-ylidenemethyl)pyrazol-3-yl]coumarins

Compound Description: These compounds are a series of coumarin derivatives synthesized using the Erlenmeyer-Plochl reaction, starting with 3-(1-phenyl-4-formyl-pyrazol-3-yl)coumarins. They contain a pyrazole ring linked to a coumarin moiety through an oxazole-containing linker. []

3-[1-phenyl-4-(2,6-dimethyl-3,5-disubstituted-1,4-dihydropyridin-4-yl)pyrazol-3-yl]coumarins

Compound Description: These compounds are a series of coumarin derivatives synthesized through the Hantzsch reaction using 3-(1-phenyl-4-formyl-pyrazol-3-yl)coumarins as starting materials. They feature a pyrazole ring linked to a coumarin moiety via a dihydropyridine-containing linker. []

3-[1-phenyl-4-(6-methyl-5-substituted-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)pyrazol-3-yl]coumarins

Compound Description: This series of coumarin derivatives is synthesized using the Biginelli reaction, utilizing 3-(1-phenyl-4-formyl-pyrazol-3-yl)coumarins as starting material. They feature a pyrazole ring connected to a coumarin unit via a tetrahydropyrimidine-containing linker. []

Relevance: These compounds share a close structural resemblance to methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both contain a 1-phenylpyrazol-3-yl unit linked to a tetrahydropyrimidine ring at position 4 of the pyrazole. The primary difference lies in the presence of a coumarin moiety connected to the pyrazole in the related compounds, whereas the target compound has a methyl carboxylate group directly attached to the tetrahydropyrimidine ring. []

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1)

Compound Description: This compound is a dihydropyrimidinone derivative synthesized using the Biginelli reaction by condensing urea, benzaldehyde, and ethyl acetoacetate. []

Relevance: This compound shares the core 1,2,3,4-tetrahydropyrimidine-5-carboxylate scaffold with methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both compounds have a 6-methyl group and a 5-carboxylate ester substituent on the ring. The main structural difference lies in the presence of a 4-phenyl substituent in the related compound, while the target compound has a 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl] substituent, introducing a pyrazole moiety. Additionally, the target compound possesses a 2-thioxo group (C=S), whereas this related compound has a 2-oxo group (C=O) on the tetrahydropyrimidine ring. []

5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (3)

Compound Description: This compound is a dihydropyrimidinone derivative containing a 1,3,4-oxadiazole substituent. It is prepared by reacting ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with semicarbazide hydrochloride followed by treatment with concentrated sulfuric acid and neutralization with ammonia. []

5-[5-(3-chloro-2-oxo-4-arylazetidin-1-yl)-1,3,4-oxadiazol-2-yl]-2(1H)-one derivatives (5(a-j))

Compound Description: This series of compounds represents dihydropyrimidinone derivatives with various aryl-substituted azetidinone groups linked through a 1,3,4-oxadiazole moiety. They are synthesized by reacting the corresponding Schiff bases with monochloroacetyl chloride and triethylamine. []

4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Compound Description: This compound is an oxazolone derivative used as a reactant in the synthesis of N-[4-(4-chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide via microwave irradiation in glycol. []

3-methyl-1-phenyl-1H-pyrazol-5-amine

Compound Description: This compound is a pyrazole derivative utilized as a reactant in the synthesis of N-[4-(4-chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide. []

Relevance: This compound contains the same pyrazole ring structure with a phenyl group at position 1 as found in methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The key difference lies in the substituents at positions 3 and 5 of the pyrazole ring. The related compound has a methyl group at position 3 and an amine group at position 5, whereas the target compound has a bond to the dihydropyrimidine ring at position 4 and a 4-bromophenyl group at position 3. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound is a pyrazolopyridine derivative synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation. It exhibits intermolecular hydrogen bonding between the NH group in the dihydropyridinone ring and the carbonyl oxygen of the benzamide group. []

5-aceto-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (1)

Compound Description: This compound is a dihydropyrimidine derivative synthesized through a multicomponent reaction of benzaldehyde, acetylacetone, and thiourea in the presence of a catalytic amount of hydrochloric acid. []

Relevance: This compound shares the core dihydropyrimidine structure with methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both compounds have a 4-phenyl group and a 2-thioxo group (C=S) on the ring. The key difference lies in the substituents at positions 5 and 6. The related compound has a 5-aceto group, while the target compound has a 5-carboxylate ester and a 6-methyl group. []

6-methyl-4-phenyl-5-(substituted-5-phenyl-4H-pyrazol-3-yl)-3,4-dihydropyrimidine-2(1H)-thione derivatives (3a-h)

Compound Description: These compounds represent a series of pyrazole-based pyrimidine derivatives synthesized via a three-step process involving a Claisen-Schmidt condensation and a thermal annellation. They feature a dihydropyrimidine ring with a pyrazole substituent at position 5. []

Relevance: This series of compounds closely resembles methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both share a core structure of a dihydropyrimidine ring with a 5-(5-phenyl-4H-pyrazol-3-yl) substituent, a 6-methyl group, and a 2-thioxo group (C=S). The key difference lies in the substituent at position 4 of the pyrazole ring. In the related compounds, it is a variety of substituted phenyl groups, while in the target compound, it is a 4-bromophenyl group. []

Diethyl {5-[(2-hydroxy-5-methylphenyl)carbonyl]-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}phosphonate (2)

Compound Description: This compound is a dihydropyrimidine derivative containing a phosphonate group. Its electronic and structural properties have been investigated using DFT calculations. []

Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate (4)

Compound Description: This compound is a dihydropyridine derivative with a phosphonate group. Its electronic and structural properties, along with its antimicrobial activity, have been studied using DFT calculations. []

N'-(1-(6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)vinyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives

Compound Description: This series of compounds represents coumarin-pyrimidine hybrid molecules designed as potential IDO inhibitors. Their cytotoxic activity was evaluated against HeLa and HepG2 cell lines. []

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

Compound Description: This compound, DQP-1105, is a potent and selective antagonist of GluN2C/D-containing NMDA receptors. It exhibits noncompetitive inhibition and demonstrates over 50-fold selectivity for GluN2C/D over GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors. []

(Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (5)

Compound Description: This compound is a pyrazolone derivative with demonstrated anti-breast cancer activity against the MCF7 cell line, exhibiting an IC50 value between 30.68 and 60.72 μM. []

3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (13)

Compound Description: This compound is a pyrimidine derivative with demonstrated anti-breast cancer activity against the MCF7 cell line, exhibiting an IC50 value between 30.68 and 60.72 μM. []

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (14)

Compound Description: This compound is a pyrimidine derivative with demonstrated anti-breast cancer activity against the MCF7 cell line, exhibiting an IC50 value between 30.68 and 60.72 μM. []

3,3′-(4,4′-sulfonylbis(4,1-phenylene))bis(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) (16)

Compound Description: This compound is a dimeric pyrimidine derivative linked by a sulfonyl bridge, exhibiting anti-breast cancer activity against the MCF7 cell line with an IC50 value between 30.68 and 60.72 μM. []

(Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydrazono-4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (17)

Compound Description: This compound is a pyrimidine derivative with a hydrazono substituent, displaying anti-breast cancer activity against the MCF7 cell line with an IC50 value between 30.68 and 60.72 μM. []

(Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3-phenyl-2-(2-phenylhydrazono)-1,2,3,4-tetrahydro pyrimidine-5-carbonitrile (18)

Compound Description: This compound is a pyrimidine derivative with a phenylhydrazono substituent, exhibiting anti-breast cancer activity against the MCF7 cell line with an IC50 value between 30.68 and 60.72 μM. []

(Z)-4-(3-amino-6-hydrazono-7-phenyl-6,7-dihydropyrazolo[3,4-d]pyrimidin-5-yl)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (19)

Compound Description: This compound is a pyrazolopyrimidine derivative with a hydrazono substituent, exhibiting anti-breast cancer activity against the MCF7 cell line with an IC50 value between 30.68 and 60.72 μM. []

Ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono)butanoate (2)

Compound Description: This compound is a butanoate derivative with a hydrazono substituent used as a reactant in the synthesis of a series of arylazopyrazole pyrimidone compounds. []

Relevance: This compound is structurally dissimilar to methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. It is included in this list as it is a key starting material for a series of arylazopyrazole pyrimidone compounds that are related to the target compound through the presence of a pyrimidinecarbonyl moiety. []

6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide (3a-e)

Compound Description: This series of compounds represents dihydropyrimidine derivatives with a carbohydrazide substituent at position 5. They are used as reactants in the synthesis of a series of arylazopyrazole pyrimidone compounds. []

Relevance: These compounds are structurally related to methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate through the presence of a tetrahydropyrimidine ring with a 6-methyl group. The key difference lies in the substituent at the 5-position. The related compounds have a carbohydrazide group, while the target compound has a methyl carboxylate group and a pyrazole substituent at the 4-position. Additionally, the target compound has a 2-thioxo group (C=S), whereas this related compound series has a 2-oxo group (C=O) on the tetrahydropyrimidine ring. []

Properties

Product Name

methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

methyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C22H19BrN4O2S

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C22H19BrN4O2S/c1-13-18(21(28)29-2)20(25-22(30)24-13)17-12-27(16-6-4-3-5-7-16)26-19(17)14-8-10-15(23)11-9-14/h3-12,20H,1-2H3,(H2,24,25,30)

InChI Key

DZBGLDASIFEXSD-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.